(R)-2-(Methoxydiphenylmethyl)pyrrolidine
CAS No.: 948595-05-9
Cat. No.: VC21086062
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948595-05-9 |
|---|---|
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | (2R)-2-[methoxy(diphenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1 |
| Standard InChI Key | CGUGCZSRPDCLBT-QGZVFWFLSA-N |
| Isomeric SMILES | COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
(R)-2-(Methoxydiphenylmethyl)pyrrolidine features a pyrrolidine ring substituted with a methoxydiphenylmethyl group, which contributes significantly to its unique reactivity and selectivity in chemical transformations. The compound's structure consists of a central carbon atom bonded to a methoxy group and two phenyl rings, with the chiral pyrrolidine ring attached at the 2-position. This specific structural arrangement creates a stereogenic center that is critical for its applications in asymmetric synthesis.
Physical and Chemical Characteristics
The compound presents as an oil with a dark orange to very dark brown coloration and has specific storage requirements for maintaining its stability and catalytic efficiency. Below is a comprehensive table detailing its key physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 948595-05-9 |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| IUPAC Name | (2R)-2-[methoxy(diphenyl)methyl]pyrrolidine |
| Physical State | Oil |
| Color | Dark Orange to Very Dark Brown |
| Storage Temperature | 2-8°C |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) |
| Optical Purity | ee: ≥99.5% (HPLC) |
Table 1: Physical and chemical properties of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Structural Identification Data
For research and analytical purposes, the compound can be identified using several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| SMILES Notation | COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Standard InChI | InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1 |
| InChIKey | CGUGCZSRPDCLBT-QGZVFWFLSA-N |
Table 2: Structural identification data for (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Applications in Organic Synthesis
(R)-2-(Methoxydiphenylmethyl)pyrrolidine has emerged as a versatile organocatalyst with numerous applications in the field of asymmetric synthesis. Its unique structure enables it to facilitate various stereoselective transformations with high efficiency and selectivity.
Asymmetric Catalysis
The compound serves as a highly effective organocatalyst in several important asymmetric reactions:
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Michael Addition Reactions: It catalyzes enantioselective intermolecular asymmetric Michael addition of aldehydes to nonactivated enones, producing chiral ketones with high stereoselectivity .
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Dipolar Cycloaddition Reactions: The compound facilitates stereoselective synthesis of chiral bipyrazolidin-3-one derivatives through dipolar cycloaddition reactions of azomethine imines with α,β-unsaturated aldehydes .
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Nucleophilic Epoxidation Reactions: It enables the formation of enantioenriched spiro nitrogen heterocycles via asymmetric nucleophilic epoxidation of α-ylideneoxindole esters .
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Organozinc Addition Reactions: The catalyst promotes the formation of optically active secondary alcohols through asymmetric addition of diethylzinc to various aldehydes .
| Supplier | Package Size | Purity | Price | Region |
|---|---|---|---|---|
| Sigma-Aldrich | 100 mg | 95% (HPLC) | $295.00 | US |
| Sigma-Aldrich (India) | 100 mg | 95% (HPLC) | ₹6,710 | India |
| Sigma-Aldrich (India) | 500 mg | 95% (HPLC) | ₹26,600 | India |
Table 3: Commercial availability and pricing of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
| Safety Aspect | Information |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| WGK Germany | WGK 3 (Severe hazard to waters) |
| Storage Class | 10 - Combustible liquids |
| Flash Point | Not applicable |
Table 4: Safety classification of (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Recommended Personal Protective Equipment
When handling this compound, the following personal protective equipment is recommended:
-
Eyeshields
-
Faceshields
-
Appropriate gloves
-
Type ABEK (EN14387) respirator filter
Laboratory personnel should always follow standard operating procedures for handling chemicals with similar hazard profiles, ensuring adequate ventilation and appropriate waste disposal practices .
Research Significance and Scientific Literature
The scientific importance of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is evidenced by its appearance in multiple research publications focusing on asymmetric synthesis and organocatalysis. Several key studies have demonstrated its catalytic efficacy:
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"Noncovalent organocatalysis: A powerful tool for the nucleophilic epoxidation of α-ylideneoxindoles" (Organic Letters, 2011) - This study highlighted the compound's role in facilitating nucleophilic epoxidation reactions with high stereoselectivity .
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"Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones" (Organic Letters, 2005) - This research demonstrated the compound's effectiveness in catalyzing asymmetric Michael addition reactions .
-
"Organocatalytic and Stereoselective [3+2] Cycloadditions of Azomethine Imines with α,β-Unsaturated Aldehydes" (Advanced Synthesis & Catalysis, 2006) - This work showcased the compound's application in stereoselective cycloaddition reactions .
-
"Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes" (Tetrahedron Asymmetry, 1999) - This earlier study established the foundation for using pyrrolidine-based catalysts in asymmetric organozinc addition reactions .
These publications collectively demonstrate the compound's versatility and effectiveness as an organocatalyst in diverse asymmetric transformations, contributing significantly to the field of synthetic organic chemistry.
Comparison with Related Compounds
(R)-2-(Methoxydiphenylmethyl)pyrrolidine belongs to a family of chiral organocatalysts based on the pyrrolidine scaffold. Comparing it with structurally related compounds provides insights into structure-activity relationships and catalyst selection criteria for specific applications.
Structural Analogs and Enantiomers
| Compound | Key Structural Difference | Notable Applications |
|---|---|---|
| (S)-2-(Methoxydiphenylmethyl)pyrrolidine | Opposite stereochemistry at C-2 | Similar catalytic applications with complementary stereoselectivity |
| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | Hydroxyl group instead of methoxy | Asymmetric Michael additions, aldol reactions |
| (R)-(+)-2-(Diphenylmethyl)pyrrolidine | Absence of methoxy group | Organocatalysis with modified selectivity profile |
| (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | TMS protection of hydroxyl group | Enhanced stability in certain reaction conditions |
Table 5: Comparison of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with related compounds
The subtle structural variations among these compounds result in different reactivity profiles, selectivity patterns, and optimal reaction conditions, allowing chemists to select the most appropriate catalyst for specific synthetic challenges.
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